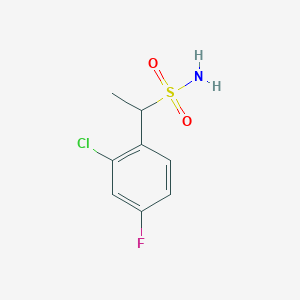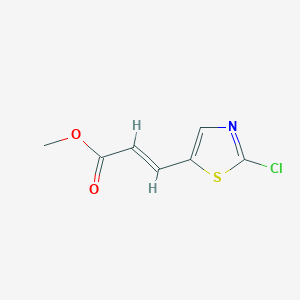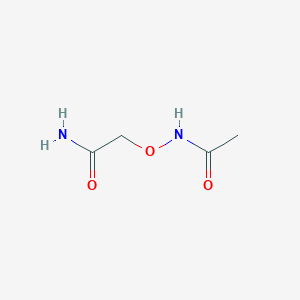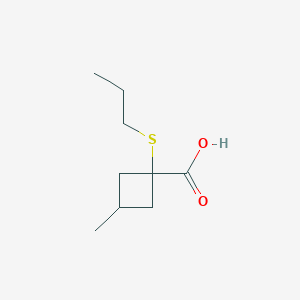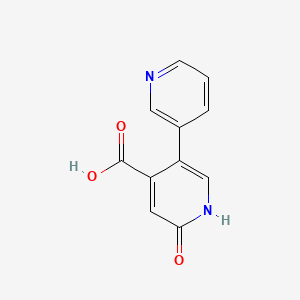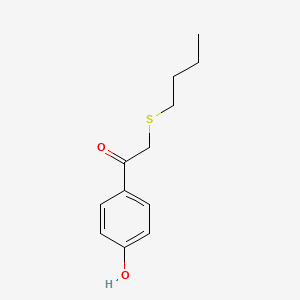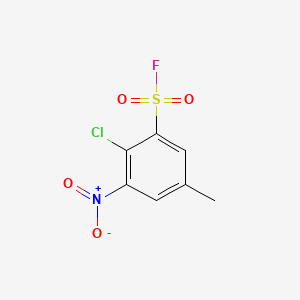
2-Chloro-5-methyl-3-nitrobenzene-1-sulfonylfluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-methyl-3-nitrobenzene-1-sulfonylfluoride is an organic compound with the molecular formula C7H5ClNO4S It is a derivative of benzene, characterized by the presence of chloro, methyl, nitro, and sulfonylfluoride functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methyl-3-nitrobenzene-1-sulfonylfluoride typically involves the nitration of 2-Chloro-5-methylbenzenesulfonylfluoride. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-methyl-3-nitrobenzene-1-sulfonylfluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of sulfonamides or sulfonylthiols.
Reduction: Formation of 2-Chloro-5-methyl-3-aminobenzene-1-sulfonylfluoride.
Oxidation: Formation of 2-Chloro-5-carboxy-3-nitrobenzene-1-sulfonylfluoride.
Applications De Recherche Scientifique
2-Chloro-5-methyl-3-nitrobenzene-1-sulfonylfluoride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-methyl-3-nitrobenzene-1-sulfonylfluoride involves its interaction with nucleophilic sites in biological molecules. The sulfonylfluoride group is highly reactive and can form covalent bonds with nucleophilic amino acid residues in proteins, leading to the inhibition of enzyme activity. This reactivity makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-1-methyl-3,5-dinitrobenzene
- Benzene, 1-chloro-2-methyl-3-nitro-
- 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride
Uniqueness
2-Chloro-5-methyl-3-nitrobenzene-1-sulfonylfluoride is unique due to the presence of the sulfonylfluoride group, which imparts distinct reactivity compared to other similar compounds. This functional group allows for specific interactions with nucleophiles, making it particularly useful in biochemical applications .
Propriétés
Formule moléculaire |
C7H5ClFNO4S |
|---|---|
Poids moléculaire |
253.64 g/mol |
Nom IUPAC |
2-chloro-5-methyl-3-nitrobenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H5ClFNO4S/c1-4-2-5(10(11)12)7(8)6(3-4)15(9,13)14/h2-3H,1H3 |
Clé InChI |
MXUFHCHKZYHHIV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)S(=O)(=O)F)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



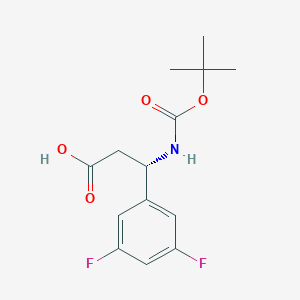
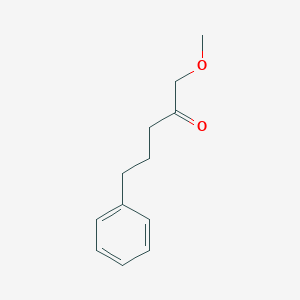
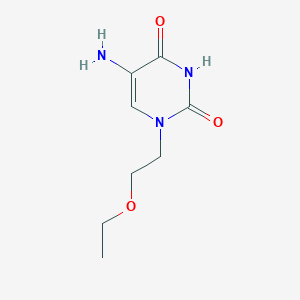
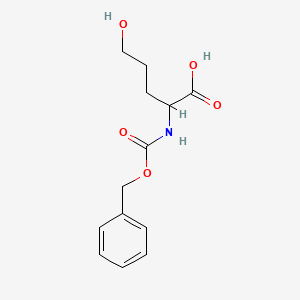
![3A-Phenylhexahydro-1H-furo[3,4-C]pyrrole](/img/structure/B13635468.png)


